1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride 1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1779123-58-8
VCID: VC3019516
InChI: InChI=1S/C9H14N4O2.ClH/c1-12-4-2-7(3-5-12)13-6-8(9(14)15)10-11-13;/h6-7H,2-5H2,1H3,(H,14,15);1H
SMILES: CN1CCC(CC1)N2C=C(N=N2)C(=O)O.Cl
Molecular Formula: C9H15ClN4O2
Molecular Weight: 246.69 g/mol

1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

CAS No.: 1779123-58-8

Cat. No.: VC3019516

Molecular Formula: C9H15ClN4O2

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride - 1779123-58-8

Specification

CAS No. 1779123-58-8
Molecular Formula C9H15ClN4O2
Molecular Weight 246.69 g/mol
IUPAC Name 1-(1-methylpiperidin-4-yl)triazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H14N4O2.ClH/c1-12-4-2-7(3-5-12)13-6-8(9(14)15)10-11-13;/h6-7H,2-5H2,1H3,(H,14,15);1H
Standard InChI Key QMUAPPSXVJJXSA-UHFFFAOYSA-N
SMILES CN1CCC(CC1)N2C=C(N=N2)C(=O)O.Cl
Canonical SMILES CN1CCC(CC1)N2C=C(N=N2)C(=O)O.Cl

Introduction

1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound of significant interest in chemical and pharmaceutical research. This compound combines a 1,2,3-triazole ring with a piperidine moiety and a carboxylic acid group, offering potential applications in various fields due to its structural versatility.

Synthesis and Preparation

The synthesis of 1-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the reaction of azides with alkynes in the presence of a catalyst, followed by hydrolysis to form the carboxylic acid and subsequent conversion to the hydrochloride salt. This process leverages the Huisgen cycloaddition, a widely used method for synthesizing 1,2,3-triazoles.

Biological and Pharmacological Activities

1,2,3-Triazoles, including derivatives like 1-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, have been explored for their antimicrobial, anticancer, and antioxidant properties. The presence of a carboxylic acid group enhances the compound's ability to interact with biological targets, potentially improving its efficacy in therapeutic applications.

Research Findings and Applications

PropertyDescription
Chemical StabilityThe hydrochloride salt form enhances stability and solubility.
Biological ActivityPotential antimicrobial and anticancer activities due to the triazole ring.
Synthetic VersatilityEasy modification of the triazole ring allows for diverse chemical structures.
PharmacokineticsThe carboxylic acid group may influence bioavailability and metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator